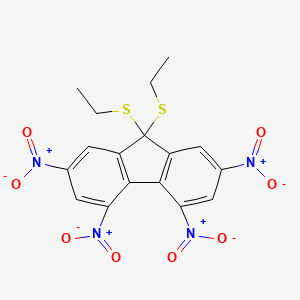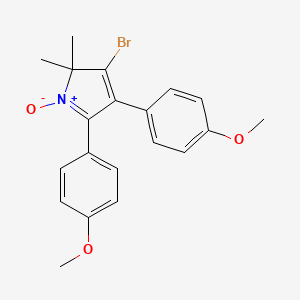
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is a synthetic organic compound that belongs to the class of bromophenols Bromophenols are known for their diverse biological activities and are often found in marine organisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole typically involves multi-step organic reactions. The starting materials often include brominated phenols and methoxy-substituted benzene derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and cyclization, followed by purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions may result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4,5-dimethoxybenzaldehyde: Another bromophenol derivative with similar structural features.
3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol: A compound isolated from marine algae with notable biological activities.
Uniqueness
3-Bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxo-2H-1lambda~5~-pyrrole is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
89718-49-0 |
|---|---|
Fórmula molecular |
C20H20BrNO3 |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
3-bromo-4,5-bis(4-methoxyphenyl)-2,2-dimethyl-1-oxidopyrrol-1-ium |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2)19(21)17(13-5-9-15(24-3)10-6-13)18(22(20)23)14-7-11-16(25-4)12-8-14/h5-12H,1-4H3 |
Clave InChI |
JGUXKEJQHKFBEE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=C(C(=[N+]1[O-])C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



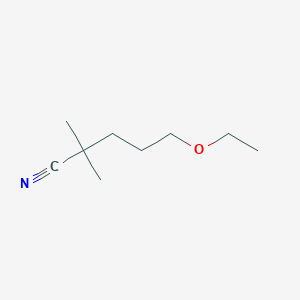
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14374186.png)
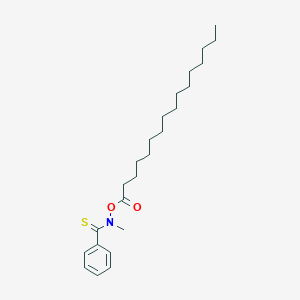
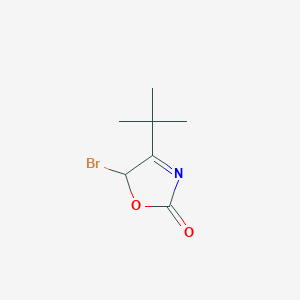
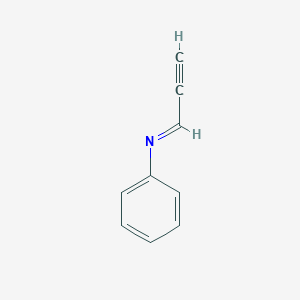
![2-[1-(Phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene](/img/structure/B14374209.png)


![5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14374236.png)
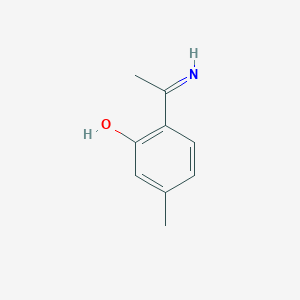
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
